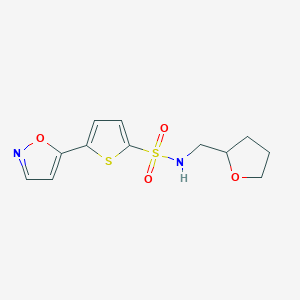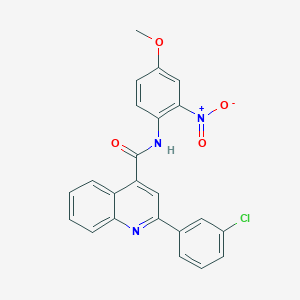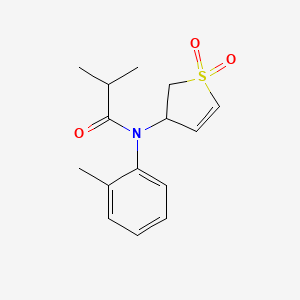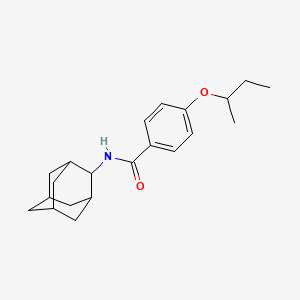![molecular formula C16H26O2 B5974755 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate, also known as TMC-2, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. TMC-2 belongs to the class of cyclopropane carboxylates and has a unique molecular structure that makes it an interesting target for research.
作用機序
The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate is not fully understood, but studies have suggested that it acts by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant effects and can scavenge free radicals that can damage cells. This compound has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate is its unique molecular structure, which makes it an interesting target for research. This compound is also relatively easy to synthesize in a laboratory setting, which makes it accessible for research purposes. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing its therapeutic potential by identifying the specific enzymes and pathways that it targets. Another area of research is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, studies could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
合成法
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate involves a multi-step process that starts with the reaction of 2,6-dimethylhept-5-en-2-ol with dimethyl malonate. This reaction is followed by a sequence of steps that involve the use of various reagents and catalysts to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.
科学的研究の応用
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. One area of research is its use as a potential anti-cancer agent. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. Other studies have shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-14(2)9-11(14)13(17)18-12-8-10-6-7-16(12,5)15(10,3)4/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIWJFYQQOCAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)OC2CC3CCC2(C3(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)
![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)


![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)

![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)
![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)

![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)